

What is the chemical structure of Millmerranone A

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Millmerranone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millmerranone A is a novel meroterpenoid natural product, distinguished by a unique carbon skeleton that features a rare cyclic carbonate moiety. Isolated from the Australian fungus Aspergillus sp. CMB-MRF324, this compound has demonstrated significant biological activity, notably as a potent inhibitor of acetylcholinesterase. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of Millmerranone A. It includes a thorough summary of the experimental protocols for its isolation and characterization, as well as quantitative data presented for comparative analysis. Furthermore, this guide visualizes a plausible biosynthetic pathway, offering insights for further research and drug development applications.

Chemical Structure and Properties

Millmerranone A was first described by Wu et al. in 2021, following its isolation from a brown rice cultivation of the fungus Aspergillus sp. CMB-MRF324, which was collected from a sheep pasture near Millmerran, Queensland, Australia.[1][2] The structure of **Millmerranone A** was elucidated through detailed spectroscopic analysis.[3]



Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for **Millmerranone A**.

Property	Value
Molecular Formula	C23H28O6
Molecular Weight	400.47 g/mol
Appearance	White amorphous solid
Optical Rotation	[α] ²⁵ _D_ +89.7 (c 0.1, CHCl ₃)
¹H NMR (600 MHz, CDCl₃)	δ 6.78 (1H, s), 6.64 (1H, s), 4.95 (1H, d, J = 9.6 Hz), 4.41 (1H, d, J = 9.6 Hz), 3.79 (3H, s), 3.30 (1H, m), 2.45 (1H, m), 2.25 (1H, m), 1.95 (1H, m), 1.85 (1H, m), 1.75 (3H, s), 1.65 (3H, s), 1.25 (3H, s), 1.10 (3H, d, J = 6.6 Hz)
¹³ C NMR (150 MHz, CDCl ₃)	δ 204.5, 161.4, 158.9, 155.4, 140.2, 138.9, 132.1, 125.9, 118.9, 110.8, 108.9, 85.4, 78.9, 70.1, 55.4, 45.1, 40.2, 38.9, 30.1, 25.7, 25.5, 21.3, 18.9
HR-ESI-MS	m/z [M+H] ⁺ 401.1964 (calcd for C ₂₃ H ₂₉ O ₆ , 401.1964)

Biological Activity: Acetylcholinesterase Inhibition

Millmerranone A has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. The inhibitory activity of **Millmerranone A** was determined using a modified Ellman's method.[1]

Quantitative Data

The following table summarizes the acetylcholinesterase inhibitory activity of **Millmerranone A** and its related compounds.



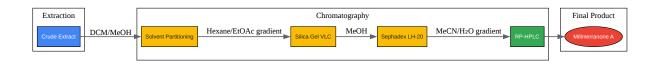
Compound	IC ₅₀ (nM)
Millmerranone A	37
Millmerranone B	>30,000
Millmerranone C	150
Millmerranone D	8,000
Millmerranone E	>30,000
Millmerranone F	1,200
Terreulactone A	50
Terreulactone B	100
Terreulactone C	200
Terreulactone D	400

Experimental Protocols Fungal Cultivation and Extraction

The fungus Aspergillus sp. CMB-MRF324 was cultivated on a solid brown rice medium at room temperature for 21 days. The culture was then extracted with ethyl acetate, and the solvent was evaporated under reduced pressure to yield a crude extract.[2][3]

Isolation of Millmerranone A

The crude extract was subjected to a series of chromatographic separations to isolate **Millmerranone A**. The general workflow is depicted in the diagram below.





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Caption: Isolation workflow for **Millmerranone A**.

The crude extract was first partitioned between dichloromethane (DCM) and methanol (MeOH). The DCM-soluble fraction was then subjected to vacuum liquid chromatography (VLC) on silica gel using a hexane-ethyl acetate (EtOAc) gradient. Fractions containing **Millmerranone A** were further purified by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent. The final purification was achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient of acetonitrile (MeCN) in water to yield pure **Millmerranone A**.

Structure Elucidation

The chemical structure of **Millmerranone A** was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The absolute configuration was established by comparison of experimental and calculated electronic circular dichroism (ECD) data.

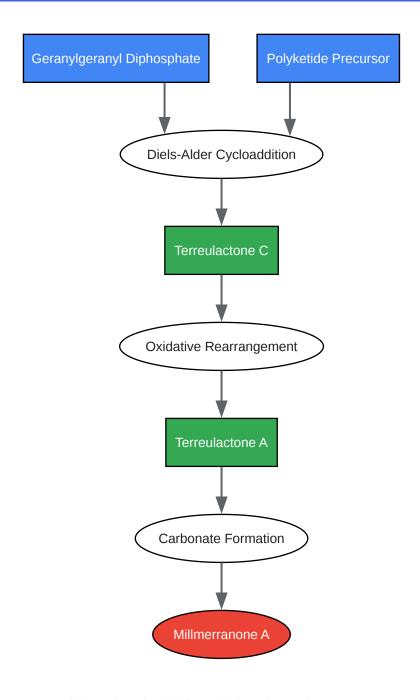
Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity was assessed using a 96-well microplate-based assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and human recombinant acetylcholinesterase. The assay measures the production of thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate) that is detected spectrophotometrically at 412 nm.

Plausible Biosynthetic Pathway

A plausible biosynthetic relationship has been proposed linking **Millmerranone A** with coisolated known fungal metabolites, terreulactones A and C.[1] This suggests a common biosynthetic precursor and a series of enzymatic transformations.





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Caption: Plausible biosynthetic pathway to Millmerranone A.

Conclusion and Future Directions

Millmerranone A represents a novel chemical scaffold with potent acetylcholinesterase inhibitory activity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into the structure-activity relationships of



the millmerranone class of compounds, as well as the elucidation of their precise mechanism of action and potential therapeutic applications, is warranted. The unique cyclic carbonate functionality also presents an interesting target for synthetic chemists.

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